rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride
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Overview
Description
rac-(1S,5R)-9-methyl-3,9-diazabicyclo[332]decane dihydrochloride is a bicyclic compound that contains two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,5R)-9-methyl-3,9-diazabicyclo[33One common method involves the use of K2CO3 and TBAB (tetrabutylammonium bromide) to achieve the desired bicyclic structure . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol
Scientific Research Applications
rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
- tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride
Uniqueness
rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-8-3-2-4-9(11)6-10-5-8;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNFBQMYWMVKEG-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCC[C@H]1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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